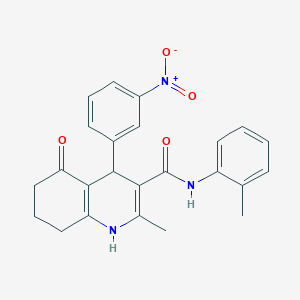

GPR41 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H23N3O4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29) |

InChI Key |

UWQXWOJVNASZLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for GPR41 Agonists: A Technical Guide to Discovery and Synthesis

For Immediate Release

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders such as obesity and diabetes. It is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota.[1][2] The activation of GPR41 is linked to various physiological processes, including the regulation of host energy balance, hormone secretion, and inflammatory responses.[3][4][5]

GPR41 Agonist-1: A Representative Scaffold

This compound represents a potent synthetic agonist of GPR41. Its chemical structure is provided below, offering a basis for the design and synthesis of new chemical entities targeting this receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide | Inferred from structure |

| CAS Number | 506417-09-0 | |

| Molecular Formula | C24H23N3O4 | |

| Molecular Weight | 417.46 g/mol |

GPR41 Signaling Pathways

GPR41 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation has been shown to modulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) signaling cascade, involving ERK1/2 and p38, and the PI3K-AKT-mTOR pathway. These pathways are crucial in mediating the diverse physiological effects of GPR41 activation.

References

- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 3. Publications | Center for Neurodegenerative Disease Research | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

GPR41 Agonist-1: An In-Depth Technical Guide to the In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro mechanism of action of a representative G protein-coupled receptor 41 (GPR41) agonist, AR420626, herein referred to as GPR41 Agonist-1. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate. It is a promising therapeutic target for metabolic and inflammatory diseases.

Core Mechanism of Action

GPR41 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades.

The primary signaling pathways activated by this compound in vitro are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: GPR41 activation has been shown to induce the phosphorylation and activation of ERK1/2. This signaling branch is mediated by both the Gαi/o and Gβγ subunits and involves the activation of Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac.

-

Activation of Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: GPR41 signaling also leads to the activation of the PI3K/Akt pathway, a critical cascade involved in cell survival, proliferation, and metabolism.

Quantitative Data Summary

The following table summarizes the in vitro potency of the selective GPR41 agonist AR420626 (this compound) across various functional assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| [35S]GTPγS Binding | Membranes from GPR41-expressing cells | pEC50 | 5.74 | [1] |

| cAMP Inhibition | HEK293 cells expressing GPR41 | IC50 | 117 nM | [2] |

| Intracellular Ca2+ Mobilization | C2C12 myotubes | - | Increase in Ca2+ influx | [2] |

| ERK1/2 Phosphorylation | Human Monocytes | - | No significant change | [3] |

| Akt Phosphorylation | HepG2 and HLE cells | - | Increased mTOR phosphorylation (downstream of Akt) | [4] |

Note: The effect on ERK1/2 phosphorylation can be cell-type dependent. While not observed in monocytes, it is a recognized pathway in other cellular contexts.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways initiated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound are provided below.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing GPR41.

Detailed Steps:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR41 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of the assay.

-

Serum Starvation: To reduce basal cAMP levels, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium before treatment.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Treatment: Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 5-10 µM) along with the various concentrations of this compound to the cells.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2.

Detailed Steps:

-

Cell Culture and Plating: As described for the cAMP assay, but in 6-well plates.

-

Serum Starvation: Serum starve the cells to reduce basal ERK phosphorylation.

-

Agonist Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Akt Phosphorylation Assay (Western Blot)

This assay is similar to the ERK1/2 phosphorylation assay and is used to measure the activation of Akt.

Detailed Steps:

The protocol is identical to the ERK1/2 phosphorylation assay, with the following modifications:

-

Primary Antibodies: Use a primary antibody specific for phosphorylated Akt at Ser473 or Thr308.

-

Re-probing: Re-probe the membrane with an antibody for total Akt.

Logical Relationship of Experimental Readouts

References

- 1. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

GPR41 Agonist-1 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by GPR41 agonist-1. G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key receptor for short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota.[1][2] The activation of GPR41 by its agonists triggers a cascade of intracellular events that play crucial roles in metabolism, inflammation, and neurotransmission.[2][3] This document summarizes the key signaling cascades, presents quantitative data for agonist potency, details relevant experimental methodologies, and provides visual representations of the pathways.

Core Signaling Pathways

GPR41 primarily couples to the inhibitory G protein alpha subunit (Gαi/o).[4] Upon agonist binding, GPR41 activation initiates several downstream signaling cascades:

Gαi/o-mediated cAMP Inhibition

The most direct consequence of GPR41 activation is the inhibition of adenylyl cyclase activity through its coupling with Gαi. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Gβγ-PLC-MAPK Pathway

The dissociation of the Gβγ subunit from Gαi/o plays a pivotal role in activating downstream effectors. The free Gβγ complex activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling axis can further propagate to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). This pathway has been implicated in the GPR41-mediated release of norepinephrine from sympathetic neurons.

PI3K/Akt Signaling Pathway

Recent studies have demonstrated that GPR41 activation can also engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The knockdown of GPR41 has been shown to decrease the proliferation of bovine rumen epithelial cells by inhibiting this pathway.

Modulation of p38 and JNK MAPK Pathways

In the context of inflammation, GPR41 signaling has been shown to modulate the activity of p38 and c-Jun N-terminal kinase (JNK) MAPK pathways. Specifically, SCFAs acting through GPR41 can attenuate TNF-α-stimulated MCP-1 expression by inhibiting the phosphorylation of p38 and JNK in human renal cortical epithelial cells.

Quantitative Data: Agonist Potency

The potency of various short-chain fatty acids in activating GPR41 has been characterized, with propionate generally being the most potent agonist.

| Agonist | EC50 (mM) | Species/Cell System | Reference |

| Propionate | ~0.5 | Human | |

| Butyrate | ~0.5 | Human | |

| Acetate | >10 | Human |

EC50 values can vary depending on the experimental system and readout.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following GPR41 activation, which is a downstream effect of the Gβγ-PLC pathway.

-

Cell Culture: Culture HEK293 cells stably expressing human GPR41 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Agonist Stimulation: Prepare serial dilutions of the GPR41 agonist in HBSS.

-

Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity upon GPR41 activation.

-

Cell Culture: Culture CHO-K1 cells stably expressing human GPR41 in F-12K medium with 10% FBS and selection antibiotic.

-

Cell Plating: Plate the cells in a 96-well plate and incubate until they reach confluence.

-

Forskolin and Agonist Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes. Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the GPR41 agonist for 30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The decrease in cAMP levels in the presence of the agonist indicates GPR41-mediated inhibition of adenylyl cyclase. Calculate IC50 values from the dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Cell Culture and Starvation: Culture GPR41-expressing cells to near confluence. Starve the cells in serum-free medium for 4-6 hours.

-

Agonist Stimulation: Treat the cells with the GPR41 agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry. The ratio of phospho-ERK1/2 to total ERK1/2 indicates the level of ERK activation.

Signaling Pathway Diagrams

Caption: Overview of this compound Downstream Signaling Pathways.

Caption: Experimental Workflow for Studying GPR41 Signaling.

This guide provides a foundational understanding of the signaling mechanisms downstream of GPR41 activation. Further research into the tissue-specific and context-dependent nature of these pathways will be crucial for the development of targeted therapeutics.

References

- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

GPR41 Agonist-1: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of agonists for G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). GPR41 has emerged as a promising therapeutic target for metabolic and inflammatory diseases, making a thorough understanding of its agonist SAR crucial for the development of novel therapeutics. This document outlines quantitative SAR data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The exploration of GPR41 agonists has revealed key structural motifs that govern potency and selectivity. The endogenous agonists for GPR41 are short-chain fatty acids (SCFAs), with a clear structure-activity relationship based on carbon chain length. Propionate, butyrate, and valerate are the most potent natural agonists.[1][2]

Synthetic agonists have been developed to improve upon the potency and selectivity of endogenous ligands. A notable class of synthetic GPR41 modulators is the tetrahydroquinolone derivatives.[3][4] SAR studies on this scaffold have demonstrated that modifications to the aryl group attached to a furan moiety are pivotal in determining the compound's activity, switching it from antagonistic to agonistic.[3] For instance, derivatives containing di- or trifluorobenzene moieties exhibit agonistic activity comparable to the known GPR41 agonist AR420626.

Quantitative Data Summary

The following tables summarize the quantitative structure-activity relationship data for key GPR41 agonists.

Table 1: Potency of Endogenous Short-Chain Fatty Acid Agonists

| Compound | Carbon Chain Length | Potency Order | EC50 |

| Formate | 1 | > Acetate | High µM to low mM range |

| Acetate | 2 | < Propionate | High µM to low mM range |

| Propionate | 3 | = Butyrate = Valerate | ~0.5 mM |

| Butyrate | 4 | = Propionate = Valerate | ~0.5 mM |

| Valerate | 5 | = Propionate = Butyrate | ~0.5 mM |

Table 2: Structure-Activity Relationship of Synthetic Hexahydroquinoline Agonists

| Compound ID | R1 | R2 | EC50 (µM) |

| 1-1 | H | H | 1.79 ± 0.3 |

| 1-2 | H | F | 0.61 ± 0.09 |

| 1-3 | Cl | H | 0.32 ± 0.05 |

| 1-4 | Cl | Cl | 0.23 ± 0.07 |

| 1-5 | Cl | H | >10 |

| 1-7 | (2-pyridyl) | H | Inactive |

Table 3: Activity of Notable Synthetic GPR41 Agonists

| Compound | CAS Number | Structure | Activity (IC50/EC50) |

| AR420626 | Not Available | N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | 117 nM (IC50) |

| GPR41 agonist-1 (compound 9) | 506417-09-0 | 4-(furan-2-yl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | Potent GPR41 agonist |

GPR41 Signaling Pathways

GPR41 activation by agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 can signal through the Gβγ subunit, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, GPR41 activation can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous vs. synthetic GPR41 agonists

An In-depth Technical Guide to Endogenous and Synthetic GPR41 Agonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical signaling nexus linking the gut microbiome to host physiology. Its activation by endogenous short-chain fatty acids (SCFAs), products of dietary fiber fermentation, has implicated it in a range of metabolic and inflammatory processes, making it a compelling target for therapeutic intervention. This technical guide provides a detailed comparison of endogenous and synthetic GPR41 agonists, outlines the receptor's primary signaling cascades, and furnishes detailed protocols for key experimental assays used in its study.

Introduction to GPR41

GPR41 is a seven-transmembrane receptor predominantly expressed in the peripheral nervous system, gut, and adipose tissue.[1] It belongs to a cluster of free fatty acid receptors and is recognized as the primary receptor for SCFAs, particularly propionate and butyrate.[1][2] The activation of GPR41 by these microbial metabolites plays a significant role in regulating host energy homeostasis, immune function, and intestinal physiology.[3][4] Consequently, there is substantial interest in developing synthetic GPR41 modulators to therapeutically target conditions such as obesity, diabetes, and inflammatory bowel disease.

Endogenous vs. Synthetic Agonists

The study of GPR41 relies on understanding the distinct characteristics of its activators, which are broadly categorized as endogenous ligands produced in the body and synthetic compounds developed for research and therapeutic purposes.

Endogenous Agonists: Short-Chain Fatty Acids (SCFAs)

The primary endogenous agonists of GPR41 are SCFAs, which are carboxylic acids with aliphatic tails of one to six carbons. The most abundant and potent of these are acetate (C2), propionate (C3), and butyrate (C4), produced in millimolar concentrations in the colon by bacterial fermentation of dietary fiber. While both GPR41 and the related GPR43 are activated by SCFAs, they exhibit different potency profiles. For GPR41, the rank order of potency is generally propionate ≈ butyrate > acetate. These ligands typically exhibit modest potency, with EC50 values in the micromolar to millimolar range, which aligns with their high physiological concentrations in the gut lumen.

Synthetic Agonists

The development of potent and selective synthetic GPR41 agonists has been a key objective for researchers. Unlike the broad-spectrum activity of SCFAs, synthetic agonists can be designed to be highly selective for GPR41 over other receptors like GPR43, providing more precise tools for elucidating receptor function and for therapeutic applications. Information in the public domain on specific synthetic agonists is limited, though some compounds have been reported. These can act as orthosteric agonists, binding to the same site as endogenous ligands, or as allosteric modulators, which bind to a different site to potentiate the effect of endogenous agonists.

Quantitative Data on GPR41 Agonists

The following tables summarize the potency of key endogenous and select synthetic agonists for GPR41.

Table 1: Potency of Endogenous GPR41 Agonists

| Agonist (SCFA) | Reported EC50 (Human GPR41) | Notes |

|---|---|---|

| Propionate | ~2.1 µM - 30 µM | Generally considered the most potent or co-potent endogenous agonist. |

| Butyrate | ~20 µM - 70 µM | Potency similar to propionate. |

| Valerate (Pentanoate) | ~8 µM - 50 µM | Often shows high potency, sometimes exceeding propionate. |

| Acetate | ~150 µM - 1 mM | Significantly less potent than C3-C5 SCFAs. |

| Formate | > 1 mM | Very low potency. |

EC50 values can vary significantly between different assay systems and cell lines.

Table 2: Examples of Synthetic GPR41 Agonists

| Compound Name/Reference | Reported EC50 | Mechanism/Selectivity |

|---|---|---|

| GPR41 agonist-1 (Compound 9) | Not publicly disclosed | Potent GPR41 agonist. |

| Compound 1-3 | 0.32 ± 0.05 µM | Agonist and potentiator of propionate activity. |

| Compound 1-4 | 0.23 ± 0.07 µM | Agonist and potentiator of propionate activity. |

GPR41 Signaling Pathways

GPR41 primarily couples to the inhibitory G protein alpha subunit, Gαi/o. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this primary pathway, GPR41 activation has been shown to trigger other downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K-AKT-mTOR pathway. The Gβγ subunits released upon Gαi/o activation are thought to mediate some of these effects, for instance, through the PLCβ-ERK axis.

Caption: GPR41 canonical and non-canonical signaling pathways.

Detailed Experimental Protocols

Characterizing the activity of endogenous and synthetic agonists on GPR41 requires robust and specific cellular assays. Below are detailed protocols for the most common methods.

cAMP Accumulation Assay (for Gαi/o activity)

This assay directly measures the functional consequence of GPR41's coupling to Gαi/o. Agonist activation inhibits adenylyl cyclase, leading to a measurable decrease in cAMP levels that are artificially elevated by forskolin.

Principle: In a competitive immunoassay format (e.g., HTRF, AlphaScreen), cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. A high agonist response results in low cAMP, leading to a high assay signal (or vice-versa, depending on the kit).

Methodology:

-

Cell Culture: Culture CHO-K1 or HEK293 cells stably or transiently expressing human GPR41 in appropriate media (e.g., F-12 or DMEM with 10% FBS). Plate cells in a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Agonist Preparation: Prepare a serial dilution of the test agonist (endogenous SCFA or synthetic compound) in stimulation buffer.

-

Assay Procedure:

-

Aspirate the culture medium from the cells.

-

Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (500 µM) to prevent cAMP degradation.

-

Add a pre-stimulation concentration of forskolin (e.g., 5 µM) to all wells (except negative controls) to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Immediately add the agonist serial dilutions to the wells.

-

Incubate at room temperature for 30-60 minutes.

-

-

Detection:

-

Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., Cisbio HTRF or Revvity AlphaScreen cAMP kits). This typically involves adding a mix of labeled anti-cAMP antibody and a labeled cAMP analog.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve using non-linear regression to determine the EC50 and maximal inhibition values for each agonist.

Caption: Workflow for a GPR41 cAMP accumulation assay.

Calcium Mobilization Assay

While GPR41 is not natively coupled to Gαq, its activity can be measured via calcium mobilization by co-expressing a promiscuous Gα subunit that redirects signaling to the PLC/IP3/Ca²⁺ pathway.

Principle: Co-transfection of GPR41 with Gα16 forces the receptor to signal through the Gq pathway upon activation. This triggers the release of Ca²⁺ from the endoplasmic reticulum, which is detected by a calcium-sensitive fluorescent dye like Fluo-4 AM.

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids for GPR41 and a promiscuous Gα subunit (e.g., Gα16 or a chimeric Gαqi) using a suitable transfection reagent. Plate the transfected cells into a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: After 24-48 hours, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 45-60 minutes at 37°C.

-

Agonist Preparation: Prepare serial dilutions of the agonist in the assay buffer.

-

Measurement:

-

Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

The instrument then automatically injects the agonist dilutions into the wells while continuously recording the fluorescence signal.

-

Monitor the change in fluorescence for 60-120 seconds.

-

-

Data Analysis: The agonist response is quantified by the peak fluorescence signal over baseline. Plot the concentration-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of a downstream MAPK signaling pathway.

Principle: GPR41 activation leads to the phosphorylation and activation of ERK1/2. The amount of phosphorylated ERK (p-ERK) can be quantified relative to total ERK using methods like Western blotting or high-throughput immunoassays.

Methodology:

-

Cell Culture and Stimulation: Plate GPR41-expressing cells and grow to ~80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Agonist Treatment: Treat cells with various concentrations of the agonist for a short period (typically 5-15 minutes).

-

Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Detection (Western Blot):

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for p-ERK1/2 and total ERK1/2.

-

Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry.

-

-

Detection (AlphaScreen SureFire):

-

This is a high-throughput, no-wash immunoassay.

-

Add lysis buffer directly to the stimulated cells in the culture plate.

-

Transfer lysate to a 384-well Proxiplate.

-

Add a detection mixture containing Acceptor beads conjugated to an anti-p-ERK antibody and Donor beads conjugated to an anti-total ERK antibody.

-

Incubate and read on an Alpha-enabled plate reader.

-

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized data against agonist concentration to determine the EC50 value.

Conclusion

GPR41 stands as a crucial intermediary between microbial metabolism and host physiology. The endogenous SCFA agonists, while vital physiological signals, are characterized by modest potency and limited receptor selectivity. In contrast, synthetic agonists offer the potential for high potency and selectivity, providing invaluable tools for dissecting GPR41's biological roles and for developing novel therapeutics. The experimental protocols detailed herein—cAMP inhibition, redirected calcium mobilization, and ERK phosphorylation—form the cornerstone of GPR41 agonist characterization, enabling researchers to quantify ligand activity and advance the field of GPCR drug discovery.

References

- 1. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]

A Technical Guide to the Interaction of GPR41 Agonists and Gut Microbiota

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical signaling molecule that mediates the dialogue between the host and its gut microbiome. The primary endogenous agonists for GPR41 are short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are produced in millimolar concentrations in the colon through the bacterial fermentation of dietary fiber[1][2]. This unique ligand specificity positions GPR41 as a key sensor of microbial metabolic activity, translating signals from the gut lumen into host physiological responses.

GPR41 is expressed in various tissues, including enteroendocrine cells, enteric neurons, sympathetic ganglia, and immune cells[3][4][5]. Its activation is implicated in a range of processes, from the regulation of gut hormones and energy homeostasis to the modulation of inflammatory responses. Understanding the intricate relationship between gut microbiota-derived agonists and GPR41 is paramount for developing novel therapeutics for metabolic disorders like obesity and diabetes, as well as inflammatory conditions. This guide provides a detailed overview of the GPR41 signaling pathway, its natural and synthetic agonists, key experimental protocols for its study, and the physiological consequences of its activation.

GPR41 Signaling Pathways

GPR41 activation initiates a cascade of intracellular signaling events primarily through coupling with the pertussis toxin-sensitive Gαi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, evidence suggests that GPR41 can signal through the Gβγ subunits, which dissociate from Gαi/o upon receptor activation. This non-canonical pathway can activate Phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade can subsequently activate the Extracellular signal-Regulated Kinase (ERK) 1/2 and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. In sympathetic neurons, this Gβγ-PLCβ-MAPK axis is crucial for GPR41-mediated excitatory signaling. More recent studies have also linked GPR41 to the PI3K-AKT-mTOR pathway, which is involved in regulating cell proliferation.

Quantitative Data on GPR41 Agonists

The primary activators of GPR41 are the SCFAs produced by gut microbiota. The potency of these agonists varies, with longer-chain SCFAs generally showing higher affinity. Propionate (C3) is often cited as the most potent natural agonist. In addition to natural ligands, several synthetic agonists have been developed for research purposes.

| Agonist Type | Agonist Name | Potency (EC50) | Notes | Reference(s) |

| Natural (SCFA) | Propionate (C3) | ~2.1 µM - 300 µM | Generally considered the most potent natural agonist. | |

| Natural (SCFA) | Butyrate (C4) | > Propionate | Potency order: Propionate ≥ Butyrate > Acetate. | |

| Natural (SCFA) | Valerate (C5) | ≥ Propionate | Potency order: Propionate = Butyrate = Valerate > Acetate. | |

| Natural (SCFA) | Acetate (C2) | ~300 µM - Millimolar | Lower potency compared to C3-C5 SCFAs. | |

| Synthetic | AR420626 | Potent & Selective | A GPR41-selective agonist used in research to probe receptor function. | |

| Synthetic | GPR41 agonist-1 (Cpd 9) | Potent | A commercially available potent GPR41 agonist. |

Note: EC50 values can vary significantly depending on the cell type and assay system used (e.g., cAMP inhibition, calcium mobilization, or GTPγS binding).

Physiological Interactions in the Gut

The interaction between microbial SCFAs and host GPR41 creates a crucial feedback loop that regulates gut function and systemic metabolism.

-

Microbial Production: Gut bacteria, such as Bacteroides and Faecalibacterium, ferment indigestible dietary fibers into high concentrations of SCFAs in the colon.

-

GPR41 Activation: These SCFAs diffuse across the epithelial barrier and activate GPR41 expressed on the basolateral membrane of enteroendocrine L-cells and on enteric neurons.

-

Hormone Secretion: GPR41 activation in L-cells stimulates the release of key gut hormones, Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).

-

Host Physiological Response:

-

PYY suppresses gut motility, which increases intestinal transit time. This allows for more efficient nutrient and energy absorption from the diet.

-

GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, contributing to improved glucose homeostasis.

-

-

Systemic Effects: Beyond the gut, GPR41 activation on sympathetic neurons can increase energy expenditure, further linking gut microbial activity to host energy balance.

This entire process forms a homeostatic loop where microbial metabolites directly influence host energy extraction and metabolism.

Experimental Protocols & Methodologies

Studying the GPR41-microbiota interaction requires a combination of in vitro functional assays and in vivo models.

Protocol: In Vitro GPR41 Functional Assay (cAMP Inhibition)

This protocol outlines a method to determine the agonistic activity of a compound on GPR41 by measuring the inhibition of forskolin-stimulated cAMP production.

-

Cell Culture: Culture HEK293 cells stably expressing human GPR41. Maintain cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Seeding: Seed the GPR41-expressing cells into a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours.

-

Assay Preparation:

-

Wash cells once with serum-free assay buffer (e.g., HBSS).

-

Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C to prevent cAMP degradation.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the test agonist (e.g., "this compound", propionate) and a vehicle control.

-

Add 25 µL of the agonist dilutions to the appropriate wells.

-

Immediately add 25 µL of a forskolin solution (final concentration ~5 µM) to all wells to stimulate adenylyl cyclase.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Perform the detection assay to quantify intracellular cAMP levels.

-

-

Data Analysis:

-

Normalize the data, setting the forskolin-only wells as 0% inhibition and a maximal inhibitor control as 100% inhibition.

-

Plot the percent inhibition against the log concentration of the agonist.

-

Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

-

Protocol: In Vivo GPR41-Microbiota Interaction Study

This workflow describes an experiment using GPR41 knockout (KO) mice to investigate the receptor's role in mediating the effects of the gut microbiota.

-

Animal Models:

-

Use age- and sex-matched GPR41 knockout (GPR41-/-) mice and wild-type (WT) littermate controls.

-

House mice under specific-pathogen-free (SPF) conditions. For certain experiments, germ-free (GF) mice may be colonized with specific microbiota.

-

-

Dietary Intervention:

-

Acclimate all mice to a standard chow diet.

-

Switch to a high-fiber diet to stimulate microbial SCFA production or maintain on a standard diet.

-

-

Agonist/Metabolite Administration (Optional):

-

Administer specific SCFAs (e.g., propionate) or synthetic agonists (e.g., AR420626) via oral gavage or in drinking water to directly test GPR41-dependent responses.

-

-

Physiological Measurements:

-

Gut Motility: Measure intestinal transit time using the carmine red or charcoal meal method. GPR41-/- mice are expected to have a faster transit rate.

-

Metabolic Analysis: Perform oral glucose tolerance tests (OGTTs) to assess glucose homeostasis. GPR41-/- mice may show impaired glucose tolerance.

-

Hormone Levels: Collect blood samples at baseline and post-gavage to measure plasma levels of PYY and GLP-1 via ELISA.

-

-

Microbiota Analysis:

-

Collect fresh fecal pellets at baseline and at the end of the study.

-

Immediately freeze samples at -80°C for subsequent 16S rRNA gene sequencing or metagenomic analysis.

-

-

Data Analysis:

-

Compare physiological parameters (gut transit, OGTT results, hormone levels) between WT and GPR41-/- groups using appropriate statistical tests (e.g., Student's t-test, ANOVA).

-

Analyze microbiota data to identify any differences in community composition or function that may arise due to the absence of GPR41 signaling.

-

Methodology: Gut Microbiota Composition Analysis

Analyzing the gut microbiota is essential to link GPR41 activity to specific microbial signatures. The standard method is 16S rRNA gene amplicon sequencing.

-

1. Fecal DNA Extraction: Isolate total genomic DNA from fecal samples using a commercially available kit optimized for microbial DNA.

-

2. 16S rRNA Gene Amplification: Use PCR to amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.

-

3. Library Preparation and Sequencing: Pool the barcoded amplicons and sequence them on a high-throughput platform like Illumina MiSeq.

-

4. Bioinformatic Analysis:

-

Quality Control: Demultiplex reads based on barcodes and perform quality filtering to remove low-quality sequences.

-

OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing sequences against a reference database (e.g., SILVA, Greengenes).

-

Diversity Analysis: Calculate alpha diversity (within-sample richness) and beta diversity (between-sample compositional differences) to compare microbial communities between experimental groups.

-

Conclusion and Future Directions

GPR41 stands as a pivotal receptor that translates metabolic information from the gut microbiota into tangible host physiological responses, particularly in the realms of energy homeostasis and gut function. The activation of GPR41 by microbially-produced SCFAs triggers hormonal and neural pathways that regulate gut motility, glucose metabolism, and energy expenditure. The contradictory findings in some knockout mouse studies highlight the complexity of this system, potentially influenced by genetic background, diet, and specific microbial composition, underscoring the need for carefully controlled experiments.

For drug development professionals, GPR41 presents a promising therapeutic target. The development of selective GPR41 agonists could offer novel strategies for treating metabolic diseases by mimicking the beneficial effects of a healthy, fiber-fermenting gut microbiome. Future research should focus on developing more specific pharmacological tools, including selective agonists and antagonists, and utilizing human-relevant models to fully elucidate the therapeutic potential of modulating the GPR41-gut microbiota axis.

References

- 1. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]

- 2. DSpace [scholarbank.nus.edu.sg]

- 3. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR41/FFAR3 and GPR43/FFAR2 as cosensors for short-chain fatty acids in enteroendocrine cells vs FFAR3 in enteric neurons and FFAR2 in enteric leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR41 Agonist-1 in Immune Cell Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a class A G-protein coupled receptor that has emerged as a significant regulator of immune cell function. Its endogenous ligands are short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are microbial metabolites produced in the gut. The activation of GPR41 by these SCFAs has been shown to modulate a variety of immune responses, influencing both innate and adaptive immunity. In recent years, synthetic agonists targeting GPR41 have been developed to explore its therapeutic potential. This technical guide focuses on the role of a potent synthetic agonist, referred to as GPR41 agonist-1 (also known as compound 9) , and other selective GPR41 agonists in the modulation of immune cells. This document provides an in-depth overview of the signaling pathways, quantitative effects on immune cells, and detailed experimental protocols relevant to the study of GPR41 agonists.

GPR41 Signaling Pathways in Immune Cells

GPR41 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits can initiate downstream signaling cascades that ultimately modulate immune cell function.

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, GPR41 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. These signaling cascades play crucial roles in regulating the expression of various immune-related genes, including those encoding for cytokines and chemokines.

Below are Graphviz diagrams illustrating the primary signaling pathway of GPR41 and a general experimental workflow for studying its effects on immune cells.

Caption: GPR41 Signaling Pathway.

Methodological & Application

GPR41 Agonist-1: In Vivo Administration Protocol for Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of GPR41 agonist-1 in mice, drawing from established methodologies for both synthetic agonists and natural ligands. This document outlines the materials, procedures, and expected outcomes to guide researchers in studying the physiological effects of GPR41 activation.

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as propionate.[1] Activation of GPR41 is implicated in various physiological processes, including immune response, metabolic regulation, and hormone secretion.[2][3][4] This protocol details the administration of this compound, a representative agonist, to murine models to investigate its therapeutic potential.

GPR41 Signaling Pathway

Upon binding of an agonist, GPR41 primarily couples to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Downstream signaling can activate the MAPK/ERK pathway (ERK1/2 and p38) and the PI3K-AKT-mTOR pathway, influencing cellular processes like inflammation, proliferation, and apoptosis.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GPR41 Agonist-1 (Propionate) in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a member of the G protein-coupled receptor family that is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate.[1][2][3][4] These SCFAs are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[4] GPR41 is expressed in various tissues, including adipose tissue, the gut, and the peripheral nervous system, and plays a role in regulating energy homeostasis, inflammation, and hormone secretion. This document provides detailed application notes and protocols for using a GPR41 agonist, with a focus on propionate as a representative agonist, in cell culture studies. A commercially available compound referred to as "GPR41 agonist-1" is a potent agonist for GPR41 and can be used in studies related to insulin disorders.

Mechanism of Action

GPR41 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like propionate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation can lead to the dissociation of the Gβγ subunit, which can in turn activate downstream signaling pathways such as the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathway. Studies have also implicated GPR41 in the activation of the PI3K-AKT-mTOR and MAP kinase (ERK1/2 and p38) signaling pathways.

Data Presentation: Efficacy of Propionate as a GPR41 Agonist

The optimal dosage of a GPR41 agonist can vary depending on the cell type and the specific biological question being investigated. The following table summarizes the effective concentrations of propionate reported in various cell culture studies.

| Cell Line/Type | Assay | Effective Concentration of Propionate | Observed Effect | Reference |

| 3T3-L1 Adipocytes | Glucose Uptake | 300 µM (maximal effect) | Increased insulin-stimulated glucose uptake | |

| αTC1.9 (pancreatic α-cell line) | Glucagon Expression and Secretion | Not specified | Increased Gcg expression and glucagon secretion at low glucose | |

| Intestinal Epithelial Cells | Cytokine and Chemokine Production | Not specified | Activation of ERK1/2 and p38 MAPK signaling, leading to cytokine and chemokine production | |

| CHO-K1 cells expressing GPR41 | cAMP Accumulation Assay | EC50 of ~2.1 µM | Inhibition of forskolin-stimulated cAMP accumulation |

Mandatory Visualizations

GPR41 Signaling Pathway

Caption: GPR41 signaling pathways initiated by propionate.

Experimental Workflow for GPR41 Agonist Studies

Caption: General experimental workflow for cell-based assays with a GPR41 agonist.

Experimental Protocols

Protocol 1: General Cell Culture and Agonist Preparation

Materials:

-

Cell line of interest (e.g., 3T3-L1, CHO-K1 cells stably expressing GPR41, intestinal epithelial cell lines)

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Sodium Propionate (or "this compound")

-

Sterile, nuclease-free water or PBS

-

Sterile filters (0.22 µm)

Procedure:

-

Cell Culture: Maintain the chosen cell line according to standard protocols. For example, 3T3-L1 preadipocytes can be cultured in DMEM with 10% FBS. Adipocyte differentiation can be induced using established protocols, often involving a cocktail of insulin, dexamethasone, and IBMX.

-

Agonist Stock Solution Preparation: a. Prepare a high-concentration stock solution of sodium propionate (e.g., 1 M) in sterile, nuclease-free water or PBS. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate serum-free or low-serum medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Protocol 2: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following GPR41 activation.

Materials:

-

CHO-K1 cells stably expressing GPR41 (or other suitable cell line)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

-

Seed the GPR41-expressing cells into a 96-well plate and grow to confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

-

Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at 37°C.

-

Add varying concentrations of propionate to the wells.

-

Immediately add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the propionate concentration to determine the EC50 value.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of the MAPK signaling pathway.

Materials:

-

Cell line of interest

-

Serum-free medium

-

Propionate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal signaling.

-

Treat the cells with various concentrations of propionate for different time points (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.

Protocol 4: Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of GPR41 activation on insulin-stimulated glucose uptake.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

Propionate

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog

-

Lysis buffer (e.g., 0.1% SDS)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 12-well or 24-well plate.

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with propionate (e.g., 300 µM) in KRH buffer for 30 minutes at 37°C.

-

Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20 minutes at 37°C.

-

Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

-

Incubate for 5-10 minutes at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Measure the radioactivity by scintillation counting or fluorescence using a plate reader.

-

Normalize the glucose uptake to the protein content of each well.

-

Data Analysis: Compare the glucose uptake in cells treated with insulin alone versus insulin plus propionate.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for researchers initiating studies on GPR41 using propionate as a representative agonist. It is crucial to empirically determine the optimal agonist concentration and treatment duration for each specific cell type and experimental endpoint. These application notes will aid in the design and execution of robust experiments to further elucidate the physiological roles of GPR41.

References

- 1. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]

- 2. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cell-Based Assay for GPR41 Agonist-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a member of the GPCR superfamily activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are metabolic products of dietary fiber fermentation by the gut microbiota and have been implicated in various physiological processes, including energy homeostasis, immune responses, and hormone secretion. GPR41 is a promising therapeutic target for metabolic disorders like obesity and diabetes, as well as inflammatory diseases.[1]

This document provides detailed protocols for developing and performing a cell-based assay to screen for and characterize agonists of GPR41. The primary signaling pathway of GPR41 involves coupling to the Gi/o family of G proteins.[2] Activation of GPR41 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, GPR41 activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

These application notes describe two robust methods to assess the activity of a potential GPR41 agonist ("Agonist-1"): a cAMP accumulation assay and a phospho-ERK1/2 assay.

GPR41 Signaling Pathway

Activation of GPR41 by an agonist initiates a cascade of intracellular events. The receptor couples with a Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can activate downstream effectors such as phospholipase C (PLC) and PI3K. Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and metabolism. Furthermore, GPR41 activation has been shown to induce the phosphorylation and activation of ERK1/2, a critical signaling node for cell proliferation and differentiation.

Caption: GPR41 Signaling Pathway.

Data Presentation

The following table summarizes the expected quantitative data for the activity of a hypothetical GPR41 agonist, "Agonist-1," in the described cell-based assays.

| Assay Type | Parameter | Agonist-1 Value | Propionate (Reference) |

| cAMP Accumulation | EC50 | 1.5 µM | ~2.1 µM |

| % Inhibition of Forskolin-stimulated cAMP | 85% | ~80% | |

| Phospho-ERK1/2 | EC50 | 0.8 µM | ~1.0 µM |

| Max Fold Induction (over baseline) | 5-fold | ~4.5-fold |

Experimental Protocols

Experimental Workflow: GPR41 Agonist Screening

The general workflow for screening and characterizing GPR41 agonists involves several key steps, from cell culture to data analysis.

Caption: GPR41 Agonist Assay Workflow.

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity through GPR41 activation.

Materials:

-

HEK293 or CHO cells stably expressing human GPR41

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Agonist-1

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White opaque 384-well microplates

-

Multichannel pipette or automated liquid handler

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding:

-

Culture GPR41-expressing cells in a T75 flask until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer and adjust the cell density to 2 x 10^5 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Agonist-1 in DMSO.

-

Perform serial dilutions of Agonist-1 in assay buffer to create a range of concentrations (e.g., 100 µM to 10 pM).

-

Prepare a solution of forskolin (a direct activator of adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor) in assay buffer. The final concentration of forskolin should be around its EC80 (typically 1-10 µM), and IBMX at 500 µM.

-

Aspirate the culture medium from the cell plate and add 25 µL of assay buffer containing IBMX. Incubate for 15 minutes at room temperature.

-

Add 12.5 µL of the Agonist-1 dilutions to the respective wells.

-

Add 12.5 µL of the forskolin/IBMX solution to all wells except the basal control wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Agonist-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum inhibition of forskolin-stimulated cAMP production.

-

Protocol 2: Phospho-ERK1/2 Assay

This protocol measures the activation of the MAPK/ERK pathway downstream of GPR41.

Materials:

-

HEK293 or CHO cells stably expressing human GPR41

-

Cell culture medium with 10% FBS and selection antibiotic

-

Serum-free medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Agonist-1

-

Lysis buffer containing protease and phosphatase inhibitors

-

Phospho-ERK1/2 assay kit (e.g., AlphaScreen SureFire, HTRF, or ELISA)

-

White opaque 384-well microplates

-

Multichannel pipette or automated liquid handler

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding:

-

Follow the same procedure as in the cAMP assay for cell culture and seeding.

-

-

Serum Starvation:

-

After 24 hours of incubation, aspirate the culture medium and wash the cells once with serum-free medium.

-

Add 50 µL of serum-free medium to each well and incubate for 4-6 hours at 37°C to reduce basal ERK phosphorylation.

-

-

Compound Treatment:

-

Prepare serial dilutions of Agonist-1 in assay buffer.

-

Aspirate the serum-free medium and add 25 µL of the Agonist-1 dilutions to the respective wells.

-

Incubate the plate at 37°C for 5-10 minutes (the optimal time should be determined empirically).

-

-

Cell Lysis and Phospho-ERK Measurement:

-

After incubation, add lysis buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.

-

Measure the levels of phosphorylated ERK1/2 according to the manufacturer's protocol of the chosen assay kit.

-

-

Data Analysis:

-

Plot the phospho-ERK1/2 signal against the logarithm of the Agonist-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum fold induction of ERK1/2 phosphorylation over the basal level.

-

References

Application Notes and Protocols for GPR41 Agonist-1 Treatment in Primary Adipocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2] These SCFAs are produced in the gut by the fermentation of dietary fiber by the microbiome.[2] GPR41 is expressed in various tissues, including adipose tissue, where it is implicated in the regulation of energy homeostasis.[1][2] Activation of GPR41, which primarily couples to Gi/o proteins, has been shown to influence several key functions in adipocytes.

Notably, GPR41 activation is associated with the stimulation of leptin secretion, a hormone crucial for regulating appetite and energy balance. Furthermore, GPR41 signaling may play a role in modulating lipolysis and glucose metabolism, making it a potential therapeutic target for metabolic disorders such as obesity and diabetes. There is, however, some conflicting evidence in the literature regarding the expression and function of GPR41 in murine versus human adipocytes, with some studies suggesting a more prominent role for the related receptor GPR43 in certain functions.

These application notes provide a detailed protocol for the treatment of primary human adipocyte cultures with a GPR41 agonist, referred to herein as "GPR41 agonist-1." The protocols cover primary adipocyte isolation and differentiation, agonist treatment, and subsequent analysis of key metabolic endpoints including lipolysis, glucose uptake, and gene expression.

Data Presentation: Effects of this compound on Primary Adipocyte Function

The following tables summarize the expected quantitative outcomes following the treatment of primary human adipocytes with this compound. The data is compiled from multiple studies investigating the effects of GPR41 activation by natural ligands (e.g., propionate) and synthetic agonists.

Table 1: Dose-Dependent Effect of this compound on Leptin Secretion

| This compound Concentration | Leptin Secretion (Fold Change vs. Vehicle) |

| 0 µM (Vehicle) | 1.0 |

| 1 µM | 1.2 ± 0.1 |

| 10 µM | 1.8 ± 0.2 |

| 100 µM | 2.5 ± 0.3 |

| 1 mM | 3.1 ± 0.4 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Lipolysis and Glucose Uptake

| Treatment | Parameter | Result |

| Vehicle Control | Basal Lipolysis (Glycerol Release, nM/hr/10^6 cells) | 150 ± 20 |

| Isoproterenol (10 µM) | Stimulated Lipolysis | 850 ± 50 |

| This compound (100 µM) + Isoproterenol | Inhibition of Lipolysis | 620 ± 40 (% Inhibition: 27%) |

| Vehicle Control | Basal Glucose Uptake (pmol/min/10^6 cells) | 10 ± 2 |

| Insulin (100 nM) | Stimulated Glucose Uptake | 80 ± 8 |

| This compound (100 µM) + Insulin | Potentiation of Glucose Uptake | 95 ± 10 (% Increase: 18.75%) |

Data are presented as mean ± standard deviation.

Table 3: Gene Expression Changes in Primary Adipocytes Following this compound Treatment

| Gene | Function | Fold Change in Expression (vs. Vehicle) |

| LEP (Leptin) | Adipokine, energy regulation | 3.5 ± 0.4 |

| ADIPOQ (Adiponectin) | Adipokine, insulin sensitivity | 1.2 ± 0.1 |

| PPARG (Peroxisome Proliferator-Activated Receptor Gamma) | Adipogenesis | 1.1 ± 0.2 |

| SLC2A4 (GLUT4) | Glucose transporter | 1.5 ± 0.3 |

Cells were treated with 100 µM this compound for 24 hours. Gene expression was measured by RT-qPCR. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Isolation and Culture of Human Primary Adipocytes

This protocol describes the isolation of adipose stromal cells (ASCs) from human adipose tissue and their subsequent differentiation into mature adipocytes.

Materials:

-

Human adipose tissue

-

Phosphate-Buffered Saline (PBS)

-

Collagenase Type I solution

-

Growth Medium (GM): DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium I (Induction): GM supplemented with 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and 1 µM rosiglitazone

-

Differentiation Medium II (Maintenance): GM supplemented with 10 µg/mL insulin

-

Sterile cell culture plates and flasks

Procedure:

-

Mince fresh adipose tissue into small fragments (~1-2 mm³).

-

Digest the tissue with Collagenase Type I solution at 37°C for 60-90 minutes with gentle agitation.

-

Neutralize the collagenase with an equal volume of GM.

-

Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

-

Centrifuge the suspension at 500 x g for 10 minutes to pellet the stromal vascular fraction (SVF).

-

Resuspend the SVF pellet in GM and plate in a T75 flask.

-

Culture the ASCs, changing the medium every 2-3 days, until they reach 90-100% confluency.

-

To induce differentiation, replace the GM with Differentiation Medium I and culture for 3-4 days.

-

Replace the medium with Differentiation Medium II and culture for an additional 7-10 days, changing the medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible.

Protocol 2: this compound Treatment

Materials:

-

Differentiated primary adipocytes (from Protocol 1)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or PBS)

-

Basal medium (e.g., DMEM/F12)

Procedure:

-

On the day of the experiment, gently wash the differentiated adipocytes twice with warm PBS to remove any residual medium.

-

Starve the cells in basal medium for 3-4 hours prior to treatment.

-

Prepare working concentrations of this compound in the appropriate assay buffer or medium. Include a vehicle-only control.

-

Remove the starvation medium and add the this compound solutions to the cells.

-

Incubate for the desired period (e.g., 1-24 hours, depending on the downstream assay).

Protocol 3: Lipolysis Assay

This assay measures the release of glycerol into the medium as an indicator of lipolysis.

Materials:

-

This compound treated adipocytes

-

Krebs-Ringer Bicarbonate (KRB) buffer with 4% BSA and 5 mM glucose

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

-

Glycerol assay kit

Procedure:

-

Following this compound treatment (typically a short pre-incubation of 30-60 minutes), add isoproterenol (e.g., 10 µM) to stimulate lipolysis.

-

Incubate at 37°C for 1-2 hours.

-

Collect the assay medium from each well.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Normalize glycerol release to cell number or total protein content.

Protocol 4: Glucose Uptake Assay

This assay measures the uptake of a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).

Materials:

-

This compound treated adipocytes

-

Insulin

-

Glucose-free KRB buffer

-

2-deoxy-D-[³H]glucose or 2-NBDG

-

Lysis buffer

Procedure:

-

After this compound treatment, wash the cells with PBS.

-

Incubate the cells in glucose-free KRB buffer for 30 minutes.

-

Add insulin (e.g., 100 nM) to stimulate glucose uptake and incubate for 20-30 minutes.

-

Add the labeled glucose analog and incubate for 5-10 minutes.

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).

-

Normalize glucose uptake to total protein content.

Protocol 5: Gene Expression Analysis by RT-qPCR

This protocol is for measuring changes in the expression of target genes.

Materials:

-

This compound treated adipocytes (typically 6-24 hour treatment)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., LEP, ADIPOQ, PPARG, SLC2A4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR master mix

Procedure:

-

Lyse the treated cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

GPR41 Signaling Pathway in Adipocytes

Caption: GPR41 signaling cascade in primary adipocytes.

Experimental Workflow for this compound Treatment

Caption: Workflow for GPR41 agonist studies in adipocytes.

References

Application Notes and Protocols: In Vivo Imaging of GPR41 Agonist-1 Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders such as diabetes and obesity. It is activated by short-chain fatty acids (SCFAs) like propionate, which are produced by the gut microbiota.[1][2] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of GPR41 agonists is crucial for the development of effective therapeutics. This document provides detailed protocols for the in vivo imaging of a potent and selective GPR41 agonist, designated here as GPR41 Agonist-1.